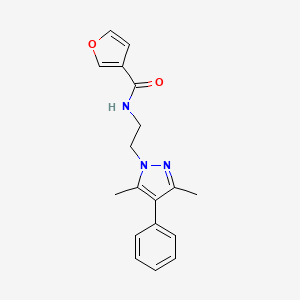

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Description

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl and phenyl groups, linked via an ethyl chain to a furan-3-carboxamide moiety. This structure combines aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-13-17(15-6-4-3-5-7-15)14(2)21(20-13)10-9-19-18(22)16-8-11-23-12-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDTZWXIGWIQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=COC=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-4-phenyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

Introduction of the furan ring: The pyrazole derivative is then reacted with furan-3-carboxylic acid or its derivatives in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Final coupling: The intermediate product is then coupled with an appropriate amine to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Research indicates that compounds within this class exhibit significant antimicrobial , anti-inflammatory , and anticancer properties.

Anticancer Activity:

Studies have shown that pyrazole derivatives can inhibit cancer cell growth. For instance, related compounds have demonstrated percent growth inhibitions (PGIs) against various cancer cell lines, including:

| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

These findings suggest that this compound may have comparable efficacy in anticancer activity due to its structural similarities with effective derivatives .

Research has highlighted the biological activity of pyrazole derivatives, including:

Antimicrobial Properties:

The compound has shown potential as an antimicrobial agent. A comparative study demonstrated the inhibition zones against common pathogens:

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Compound D | E. coli | 30 |

| Compound E | Staphylococcus aureus | 28 |

| Standard Drug | Streptomycin | 25 |

Such results indicate that this compound could serve as an effective antimicrobial agent .

Chemical Synthesis

This compound is utilized as a building block in organic synthesis for developing more complex molecules. The synthetic routes typically involve:

Formation of the Pyrazole Ring:

This can be achieved by reacting 3,5-dimethyl-4-phenyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

Introduction of the Furan Ring:

The pyrazole derivative is then reacted with furan-3-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These methods emphasize the compound's versatility in chemical synthesis and material science applications .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Core Heterocycles and Bioactivity: The pyrazole ring in the target compound and ’s derivative is associated with kinase inhibition due to its planar geometry and hydrogen-bonding capacity. The dibenzocycloheptenone scaffold in enhances rigidity and aromatic stacking, critical for p38 MAP kinase inhibition (IC₅₀ = 80 nM) .

Substituent Effects :

- Electron-Withdrawing Groups : The difluoromethyl group in improves metabolic stability compared to the target compound’s methyl substituents .

- Amide Linkages : The furan-3-carboxamide in both the target compound and facilitates hydrogen bonding (e.g., N–H···O interactions in crystal structures), enhancing target affinity .

Crystallographic Data: The monoclinic (P21/c) crystal system of ’s compound reveals intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, stabilizing its conformation and forming layered structures . Such interactions are critical for maintaining bioactive conformations.

Synthetic Pathways :

- Palladium-catalyzed coupling (e.g., Suzuki-Miyaura in ) is a common strategy for attaching aromatic/heteroaromatic groups to carboxamide cores .

Research Implications and Gaps

- Further assays (e.g., kinase profiling) are warranted.

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features which include a furan ring and a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse scientific studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure can be visualized as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Compound 4 | E. coli | 30 |

| Compound 7 | Staphylococcus aureus | 28 |

| Standard Drug | Streptomycin | 25 |

The above table illustrates the inhibitory effects of various compounds against common pathogens. The results suggest that N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl) derivatives may serve as effective antimicrobial agents .

Anti-inflammatory Activity

Studies have also highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Here are some key findings:

| Compound | IC50 (µg/mL) | Comparison to Standard |

|---|---|---|

| Compound A | 54.65 | Similar to Diclofenac |

| Compound B | 60.56 | Comparable |

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, showcasing the efficacy of these compounds in reducing inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound demonstrates strong binding affinity towards COX enzymes and other targets involved in inflammatory pathways.

- Molecular Docking Studies : Computational studies reveal significant binding interactions with amino acid residues critical for enzyme activity, enhancing our understanding of its mechanism .

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

- Study on Antibacterial Effects : A recent study evaluated the antibacterial properties against various Gram-positive and Gram-negative bacteria, demonstrating substantial inhibition comparable to standard antibiotics .

- Anti-inflammatory Assessment : Another study focused on evaluating the anti-inflammatory effects through in vivo models, where treated groups exhibited reduced edema compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.